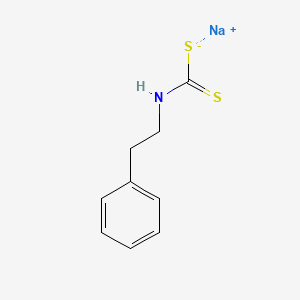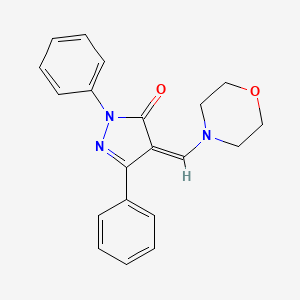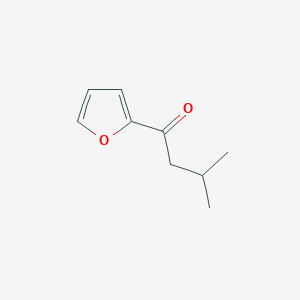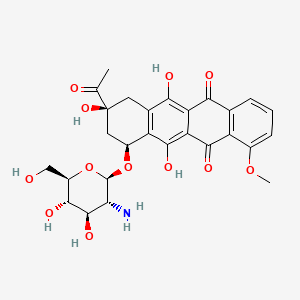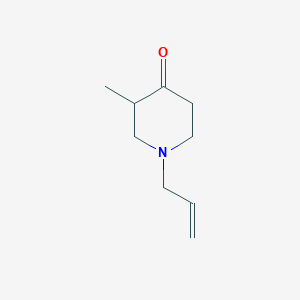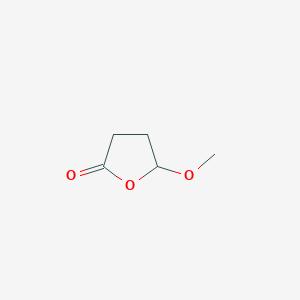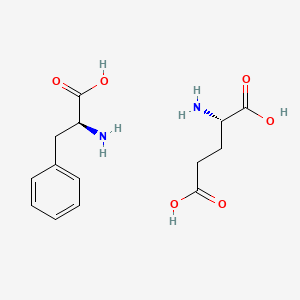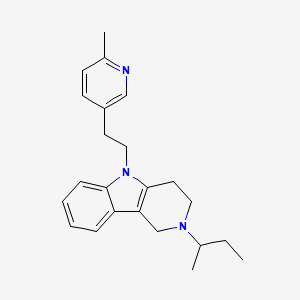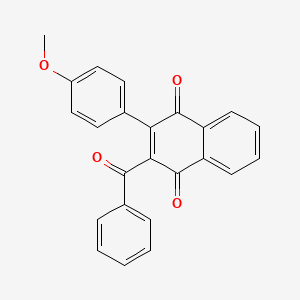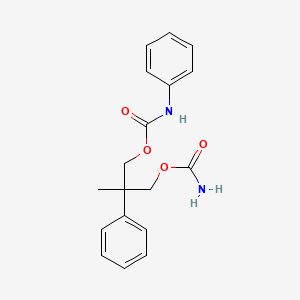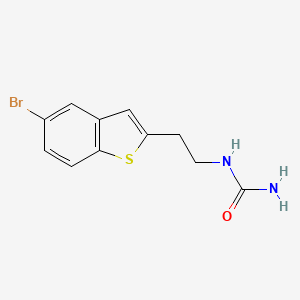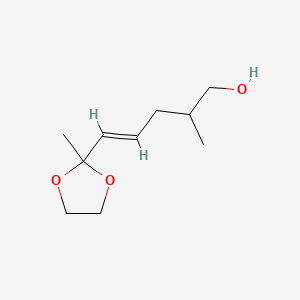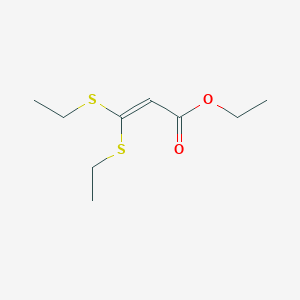
Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate is an organic compound with the molecular formula C9H16O2S2 It is characterized by the presence of two ethylsulfanyl groups attached to a prop-2-enoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate typically involves the reaction of ethyl acrylate with ethanethiol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the thiol groups add to the double bond of the acrylate. The reaction conditions often include a solvent such as ethanol and a base like sodium ethoxide to facilitate the addition reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.
Ethyl 3,3-bis(phenylsulfanyl)prop-2-enoate: Contains phenylsulfanyl groups, offering different steric and electronic properties.
Uniqueness
Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate is unique due to the presence of ethylsulfanyl groups, which provide distinct reactivity and interaction profiles compared to other sulfanyl-substituted compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
18224-54-9 |
|---|---|
Fórmula molecular |
C9H16O2S2 |
Peso molecular |
220.4 g/mol |
Nombre IUPAC |
ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate |
InChI |
InChI=1S/C9H16O2S2/c1-4-11-8(10)7-9(12-5-2)13-6-3/h7H,4-6H2,1-3H3 |
Clave InChI |
ALCZUBTVPGHRAB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(SCC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


